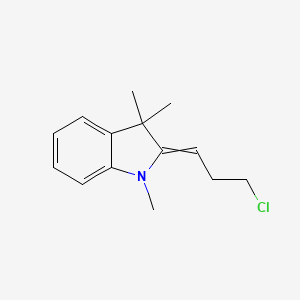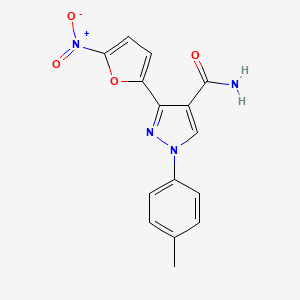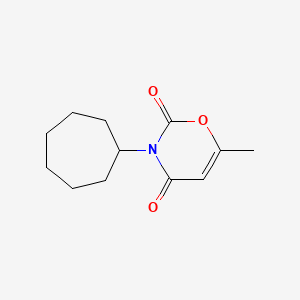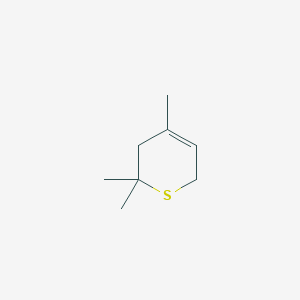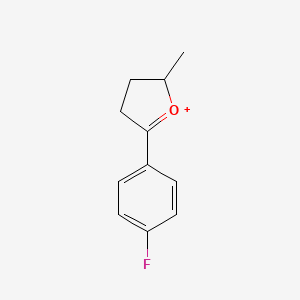![molecular formula C12H21BrMgO B14588562 magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide CAS No. 61307-42-4](/img/structure/B14588562.png)
magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide is a chemical compound with the molecular formula C11H21BrMgO. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium in the presence of an ether solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide involves the reaction of 3-[(2-methylpropan-2-yl)oxy]oct-1-yne with magnesium in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of the starting materials. The reaction mixture is then purified to isolate the desired Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes, ketones, and esters under anhydrous conditions.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst.
Solvents: Typically uses ether solvents like diethyl ether or THF.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Chemical Biology: Utilized in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen atom, increasing the nucleophilicity of the carbon atom bonded to magnesium. This allows the carbon atom to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Magnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the presence of a methyl group.
Ethyl Magnesium Bromide: Similar to methyl magnesium bromide but with an ethyl group, affecting its reactivity and applications.
Phenyl Magnesium Bromide: Contains a phenyl group, making it suitable for different types of organic synthesis reactions.
Uniqueness
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide is unique due to the presence of the 3-[(2-methylpropan-2-yl)oxy]oct-1-yne moiety, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly useful for the synthesis of complex molecules with specific structural requirements.
Eigenschaften
CAS-Nummer |
61307-42-4 |
|---|---|
Molekularformel |
C12H21BrMgO |
Molekulargewicht |
285.50 g/mol |
IUPAC-Name |
magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide |
InChI |
InChI=1S/C12H21O.BrH.Mg/c1-6-8-9-10-11(7-2)13-12(3,4)5;;/h11H,6,8-10H2,1,3-5H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HCSJWVGAAFTIRL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(C#[C-])OC(C)(C)C.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
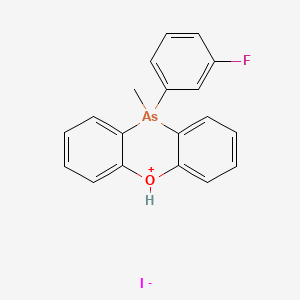
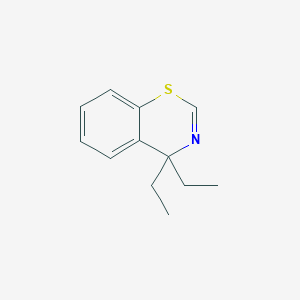
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
